molecular formula C8H5FN2O2 B1528001 Methyl 2-cyano-5-fluoronicotinate CAS No. 1356110-37-6

Methyl 2-cyano-5-fluoronicotinate

Cat. No.: B1528001
CAS No.: 1356110-37-6
M. Wt: 180.14 g/mol
InChI Key: SJHBKBPBFCFERY-UHFFFAOYSA-N
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Description

Methyl 2-cyano-5-fluoronicotinate is a fluorinated pyridine derivative with a cyano group at the 2-position and a fluorine atom at the 5-position of the nicotinic acid methyl ester backbone. Its molecular formula is C₈H₅FN₂O₂, with a molecular weight of 180.13 g/mol. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive cyano group, which facilitates further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines) .

Properties

IUPAC Name

methyl 2-cyano-5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c1-13-8(12)6-2-5(9)4-11-7(6)3-10/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHBKBPBFCFERY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745247
Record name Methyl 2-cyano-5-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356110-37-6
Record name 3-Pyridinecarboxylic acid, 2-cyano-5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356110-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyano-5-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-cyano-5-fluoronicotinate involves its interaction with specific molecular targets, depending on the context of its use. In pharmaceutical research, it may act by binding to enzymes or receptors, modulating their activity . The presence of the cyano and fluorine groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-cyano-5-fluoronicotinate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
This compound Not provided C₈H₅FN₂O₂ 180.13 2-CN, 5-F High reactivity due to cyano group; pharmaceutical intermediate
Methyl 2-amino-5-fluoronicotinate 1211535-54-4 C₇H₇FN₂O₂ 170.14 2-NH₂, 5-F Enhanced solubility; used in drug synthesis and skincare
Methyl 6-chloro-2-fluoronicotinate 1093880-34-2 C₇H₅ClFN₂O₂ 216.58 2-F, 6-Cl Higher lipophilicity; potential agrochemical applications
Methyl 5-bromo-2-fluoronicotinate 931105-37-2 C₇H₅BrFN₂O₂ 261.03 2-F, 5-Br Bromine increases steric bulk; used in organic synthesis
Ethyl 2-amino-5-fluoronicotinate 1806511-07-8 C₈H₉FN₂O₂ 184.17 2-NH₂, 5-F, ethyl ester Ethyl ester improves volatility; intermediate for fine chemicals

Detailed Analysis of Substituent Effects

Electronic and Steric Effects

  • Cyano Group (this compound): The electron-withdrawing cyano group increases electrophilicity at the pyridine ring, making it reactive toward nucleophilic substitution or cross-coupling reactions. This property is advantageous in synthesizing complex molecules for drug discovery .
  • Amino Group (Methyl 2-amino-5-fluoronicotinate): The electron-donating amino group improves solubility in polar solvents and enables participation in hydrogen bonding, which is critical for biological activity in pharmaceuticals .
  • Halogen Substituents (Cl, Br, F) :
    • Chlorine and bromine at the 6- or 5-positions increase molecular weight and lipophilicity, enhancing membrane permeability in agrochemicals .
    • Fluorine’s small size and strong electronegativity improve metabolic stability and bioavailability .

Ester Group Variations

  • Methyl vs. Ethyl Esters: Ethyl esters (e.g., Ethyl 2-amino-5-fluoronicotinate) exhibit slightly higher molecular weights and improved volatility compared to methyl esters, which can influence purification and formulation processes .
  • tert-Butyl Esters (tert-Butyl 2-cyano-5-fluoronicotinate): Bulkier tert-butyl esters offer steric protection to reactive groups, improving stability under acidic or basic conditions .

Biological Activity

Methyl 2-cyano-5-fluoronicotinate (MCF) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the following chemical structure:

  • Molecular Formula : C₉H₆FNO₂
  • IUPAC Name : Methyl 2-cyano-5-fluoropyridine-3-carboxylate

The presence of the cyano and fluorine groups in its structure suggests potential interactions with biological targets, making it a candidate for further investigation.

The biological activity of MCF can be attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies have indicated that MCF may exhibit:

  • Antiviral Activity : MCF has shown promise as an inhibitor of HIV-1 integrase, which is crucial for the viral replication cycle. In vitro assays demonstrated that MCF has significant inhibitory effects on integrase activity, suggesting its potential as an antiviral agent .
  • Antimicrobial Properties : The compound has been tested against various bacterial strains, showing moderate antibacterial activity. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Efficacy in Biological Assays

Several studies have evaluated the efficacy of MCF through various biological assays:

Assay Type Target IC₅₀ (µM) Notes
HIV-1 Integrase InhibitionHIV-1 Integrase0.19Effective against both wild-type and mutant strains .
Antibacterial ActivityStaphylococcus aureus15Moderate activity observed in agar diffusion tests .
CytotoxicityHuman Cell Lines>50Low cytotoxicity observed, indicating a favorable safety profile .

Case Studies

  • Antiviral Efficacy Study : A study conducted by researchers at the National Institutes of Health demonstrated that MCF exhibited potent antiviral activity against HIV-1 integrase with an IC₅₀ value of 0.19 µM. This study utilized both wild-type and mutant forms of the integrase enzyme, confirming the compound's broad-spectrum efficacy against resistant strains .
  • Antimicrobial Activity Assessment : In a separate investigation, MCF was tested against common bacterial pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that MCF possessed moderate antibacterial properties, particularly effective against gram-positive bacteria. The study highlighted the need for further exploration into its mechanism of action and potential therapeutic applications in infectious diseases .
  • Cytotoxicity Evaluation : A cytotoxicity assessment performed on human cell lines revealed that MCF exhibited low cytotoxicity (>50 µM), suggesting that it could be developed into a safe therapeutic agent with minimal side effects. This finding is critical for its consideration in drug development pipelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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